molecular formula C6H9NO B122288 5-Vinyl-2-pyrrolidinone CAS No. 7529-16-0

5-Vinyl-2-pyrrolidinone

Cat. No. B122288
CAS RN: 7529-16-0
M. Wt: 111.14 g/mol
InChI Key: OYVDXEVJHXWJAE-UHFFFAOYSA-N
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Description

5-Vinyl-2-pyrrolidinone is a chemical compound that is a derivative of pyrrolidinone with a vinyl group attached to it. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. It serves as a key intermediate in the synthesis of several compounds and has been studied for its role in the formation of polymers and other complex molecules.

Synthesis Analysis

The synthesis of 5-vinyl-2-pyrrolidinone has been addressed in a study that describes a convenient, safe, and cost-effective method. This method involves the vinylation of 5-ethoxy-2-pyrrolidinone using potassium carbonate and vinyl magnesium bromide, resulting in an 81% yield of 5-vinyl-2-pyrrolidinone with excellent purity and without the need for chromatography . This improved synthesis approach is significant as it replaces hazardous reagents with more eco-friendly alternatives, making it suitable for large-scale production.

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of 5-vinyl-2-pyrrolidinone, they do discuss related compounds and their structural characteristics. For instance, the synthesis of pyrrolidin-2-ones through radical cyclization of N-vinyl-2,2-bis(phenylsulfanyl)acetamides indicates the importance of the vinyl group in facilitating cyclization reactions . Additionally, the study of poly-3-((2,5-hydroquinone)vinyl)-1H-pyrrole provides insights into the interactions between vinyl groups and other molecular structures in conducting polymers .

Chemical Reactions Analysis

The chemical reactivity of vinyl groups in pyrrolidinone derivatives is highlighted in several studies. For example, the regioselective synthesis of trisubstituted pyrroles via rearrangements of O-vinyl oximes demonstrates the versatility of vinyl groups in promoting specific reaction pathways . Furthermore, the use of poly(vinyl pyrrolidone) as a reductant and stabilizer in the synthesis of noble metal nanoplates showcases the chemical functionality of vinyl pyrrolidinone polymers in nanomaterials synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-vinyl-2-pyrrolidinone and its derivatives are crucial for their application in various domains. The radiosynthesis of a high-affinity ligand for studying nicotinic acetylcholine receptors by positron emission tomography illustrates the compound's potential in medical imaging . The physical properties such as solubility, stability, and reactivity play a role in its suitability as a ligand. Additionally, the electrochemical characterization of polymers derived from vinyl pyrrolidinone compounds provides valuable information on their conductive and redox properties, which are essential for their use in electronic and energy storage applications .

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Vinylation Reaction Synthesis : A safe and cost-effective method for synthesizing 5-vinyl-2-pyrrolidinone using potassium carbonate, achieving high yields and purity without chromatography (Karumanchi et al., 2019).
  • Catalytic Reactions : 1-Vinyl-2-pyrrolidinone undergoes selective dimerization and hydroformylation in the presence of Pt and Rh complexes, showing yield and regioselectivity variations based on the type of phosphine present on the metal (Kollár et al., 1989).

Industrial and Environmental Applications

  • Production of Hydroxymethylfurfural : Poly(1-vinyl-2-pyrrolidinone) is used in the efficient dehydration of fructose to hydroxymethylfurfural, a potential substitute for petroleum-based building blocks in plastics and fine chemicals (Román‐Leshkov et al., 2006).
  • Wastewater Treatment : Poly(vinyl pyrrolidinone) (PVP) is effective in separating and preconcentrating Hg(II) from wastewater, showcasing its potential in heavy metal ion adsorption and environmental remediation (Etorki & Walli, 2008).

Pharmaceutical and Medical Research

  • Radiosynthesis for PET Imaging : 5-Vinyl-2-pyrrolidinone derivatives demonstrate high affinity in binding assays for nicotinic acetylcholine receptors, useful in positron emission tomography for studying nAChR (Brown et al., 2001).
  • Colon-Specific Drug Delivery Systems : Biocompatible pH-sensitive hydrogels based on N-vinyl-2-pyrrolidinone and methacrylic acid are investigated for oral drug delivery, demonstrating potential for targeted medication release (Mahkam et al., 2006).

Polymer Science and Material Engineering

  • Photopolymerization : Free-radical bulk photopolymerization of 1-vinyl-2-pyrrolidinone with derivatives showcases the influence of substitution on the pyrrolidinone ring on polymerization rates, contributing to advanced polymer design (White et al., 2002).
  • High Molecular Weight Polymers : The synthesis of poly(1 - vinyl - 2 - pyrrolidinone) hydrosol containing super high molecular weight PVP and partly cross-linking poly(1 - vinyl - 2 - pyrrolidinone) is achieved through irradiation polymerization, contributing to the development of high-performance polymers (Shaokun, 2005).

Safety And Hazards

When handling 5-Vinyl-2-pyrrolidinone, it is recommended to wear respiratory protection and avoid dust formation . Avoid breathing vapours, mist or gas, and ensure adequate ventilation . Evacuate personnel to safe areas, avoid breathing dust, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

5-ethenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-2-5-3-4-6(8)7-5/h2,5H,1,3-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVDXEVJHXWJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001318830
Record name 5-Ethenyl-2-pyrrolidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Vinyl-2-pyrrolidinone

CAS RN

7529-16-0
Record name 5-Ethenyl-2-pyrrolidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Vinyl-2-pyrrolidinone
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Record name 5-Ethenyl-2-pyrrolidinone
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Record name 5-Ethenyl-2-pyrrolidinone
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Record name 5-VINYL-2-PYRROLIDINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
K Karumanchi, SK Natarajan, S Gadde… - Chemical Papers, 2020 - Springer
… -pyrrolidinone (8) in the preparation of 5-vinyl-2-pyrrolidinone (2) in the presence of potassium … the 5-vinyl-2-pyrrolidinone with excellent purity and without the need for chromatography. …
Number of citations: 1 link.springer.com
ZY Wei, EE Knaus - Organic preparations and procedures …, 1994 - Taylor & Francis
… (R)-vigabatrin (5) and (S)-vigabatrin (6) by resolution of raccrnic 5-vinyl-2-pyrrolidinone (1). … Thus, reaction of 5-vinyl-2-pyrrolidinone (l), prepared from commercially available …
Number of citations: 2 www.tandfonline.com
TW Kwon, PS Kwon, SJ Song, MS Park… - Bulletin of the Korean …, 2002 - koreascience.kr
… Here we report our results concerning synthesis and anticonvulsant evaluation of 5vinyl-2-pyrrolidinone analogues, 17, 18 and 19 prepared from L-glutamic acid. …
Number of citations: 4 koreascience.kr
TW Kwon, PF Keusenkothen… - The Journal of Organic …, 1992 - ACS Publications
… by a Cope elimination toproduce 5vinyl-2-pyrrolidinone. Acid hydrolysis gave 2 in a total of … provided some purification but also gave 5-vinyl-2-pyrrolidinone as a significant byproduct. …
Number of citations: 52 pubs.acs.org
K Karumanchi, SK Natarajan, S Gadde… - Synthetic …, 2019 - Taylor & Francis
… Compound 9 is hydrolyzed with sodium ethoxide in ethanol and decarboxylated with acetic acid to afford 5-vinyl-2-pyrrolidinone (11). Compound 11 is further hydrolyzed in the …
Number of citations: 3 www.tandfonline.com
SR Pindi, VR Gollapalli, PD Sanasi… - Organic Preparations …, 2023 - Taylor & Francis
… Citation 4 N-Alkylation of compound 9 with 5-vinyl-2-pyrrolidinone in THF using n-butyllithium and HMPA under an inert atmosphere produced compound 11.Citation 5 De-protection of …
Number of citations: 0 www.tandfonline.com
RB Silverman, KA Bichler, AJ Leon - Journal of the American …, 1996 - ACS Publications
… The analytical methods and reagents used, as well as the syntheses of 5-vinyl-2-pyrrolidinone, the mixture of 5-(1-bromo-2-fluoroethyl)-2 pyrrolidinone and 5-(2-bromo-1-fluoroethyl)-2 …
Number of citations: 36 pubs.acs.org
W Zhong-Yong, EE Knaus - Tetrahedron, 1994 - Elsevier
… -ethyl acetate (1:99, v/v) to give the 5-vinyl-2-pyrrolidinone … (5S)-5-Vinyl-2-pyrrolidinone [(SS)-141: This compound was … compound was obtained from (SS)-5-vinyl-2-pyrrolidinone …
Number of citations: 35 www.sciencedirect.com
RB Silverman, KA Bichler, AJ Leon - Journal of the American …, 1996 - ACS Publications
… Kolb and co-workers synthesized 5-vinyl-2-pyrrolidinone (5, Scheme 1) by an eight-step reaction sequence; our synthesis was initiated by thermal neat cyclization of γ-vinyl-GABA, …
Number of citations: 34 pubs.acs.org
ZY Wei, EE Knaus - Organic preparations and procedures …, 1993 - Taylor & Francis
Many 5-substituted y-lactam derivatives are useful synthons for the preparation of more complex molecules of biological importance.'y-Lactams are generally synthesized using the …
Number of citations: 9 www.tandfonline.com

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